Boc-L-Tyr(2-azidoethyl)-OH

Click Chemistry Staudinger Reduction Masked Amine

Boc-L-Tyr(2-azidoethyl)-OH (CAS 1434445-10-9; synonym N-Boc-O-(2-azidoethyl)-L-tyrosine) is a non‑canonical amino acid derivative in which the phenolic oxygen of L‑tyrosine is alkylated with a 2‑azidoethyl (–CH₂CH₂N₃) group and the α‑amine is protected with a tert‑butoxycarbonyl (Boc) moiety. The compound serves as a dual‑purpose building block: the azide functions as a bioorthogonal click‑chemistry handle for Cu(I)‑catalyzed azide–alkyne cycloaddition (CuAAC) and strain‑promoted azide–alkyne cycloaddition (SPAAC), while the Boc group renders it compatible with Boc‑based solid‑phase peptide synthesis (SPPS).

Molecular Formula C16H22N4O5
Molecular Weight 350.37 g/mol
Cat. No. B15607981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Tyr(2-azidoethyl)-OH
Molecular FormulaC16H22N4O5
Molecular Weight350.37 g/mol
Structural Identifiers
InChIInChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1
InChIKeyFGIIXSNUBTXDMU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-L-Tyr(2-azidoethyl)-OH: A Boc-Protected Azido–Tyrosine Building Block for Click Chemistry and Peptide Engineering – Procurement and Selection Overview


Boc-L-Tyr(2-azidoethyl)-OH (CAS 1434445-10-9; synonym N-Boc-O-(2-azidoethyl)-L-tyrosine) is a non‑canonical amino acid derivative in which the phenolic oxygen of L‑tyrosine is alkylated with a 2‑azidoethyl (–CH₂CH₂N₃) group and the α‑amine is protected with a tert‑butoxycarbonyl (Boc) moiety [1]. The compound serves as a dual‑purpose building block: the azide functions as a bioorthogonal click‑chemistry handle for Cu(I)‑catalyzed azide–alkyne cycloaddition (CuAAC) and strain‑promoted azide–alkyne cycloaddition (SPAAC), while the Boc group renders it compatible with Boc‑based solid‑phase peptide synthesis (SPPS) . Its molecular formula is C₁₆H₂₂N₄O₅ with a molecular weight of 350.37 g/mol, and it is typically supplied as a solid soluble in DMSO and DMF [1].

Why Boc-L-Tyr(2-azidoethyl)-OH Cannot Be Replaced by Generic Azide or Alkyne Tyrosine Analogs – Key Selection Risks


Substituting Boc‑L‑Tyr(2‑azidoethyl)‑OH with a superficially similar analog—such as Boc‑L‑Tyr‑OH (no reactive handle), Boc‑L‑Tyr(propargyl)‑OH (alkyne instead of azide), or Fmoc‑L‑Tyr(2‑azidoethyl)‑OH (different N‑terminal protection)—fundamentally alters the synthetic strategy available to the user. The azido group is not merely a click handle; it is also a latent primary amine accessible via Staudinger reduction or catalytic hydrogenation, a dual functionality absent from alkyne‑modified analogs [1]. The choice of Boc over Fmoc protection dictates compatibility with Boc‑SPPS (TFA‑mediated deprotection) rather than Fmoc‑SPPS (piperidine‑mediated deprotection), and the 2‑carbon ethylene spacer between the phenol oxygen and the azide directly determines the conformational reach of the reactive group in peptide‑stapling and macrocyclization applications [2]. Procuring the wrong analog leads to incompatibility with established SPPS protocols, loss of the masked‑amine option, or suboptimal linker geometry in cyclized constructs.

Quantitative Differentiation Evidence for Boc-L-Tyr(2-azidoethyl)-OH – Comparator-Based Selection Data


Azide as a Dual-Function Handle: Click Reactivity Plus Latent Amine – Comparison with Alkyne-Modified Tyrosine

The azido group in Boc-L-Tyr(2-azidoethyl)-OH enables two orthogonal downstream transformations that are inaccessible to alkyne-modified analogs such as Boc-L-Tyr(propargyl)-OH: (i) CuAAC or SPAAC click ligation with alkynes or strained cyclooctynes, and (ii) chemoselective reduction to a primary amine via Staudinger ligation or catalytic hydrogenation [1]. This dual functionality means a single incorporated building block can first serve as a bioorthogonal conjugation site and subsequently—or alternatively—as a nucleophilic amine for further derivatization, eliminating the need to synthesize and validate two separate modified amino acids [1].

Click Chemistry Staudinger Reduction Masked Amine Bioorthogonal Conjugation

Boc vs. Fmoc Protection Strategy: SPPS Workflow Compatibility Determines Procurement Choice

Boc-L-Tyr(2-azidoethyl)-OH is specifically designed for Boc‑SPPS, where the Boc group is removed with TFA. The azidoethyl side chain is stable under these acidic deprotection conditions, as well as under the piperidine conditions used in Fmoc‑SPPS . However, the Fmoc analog (Fmoc-L-Tyr(2-azidoethyl)-OH, CAS 1454816-10-4, MW 472.5 g/mol) cannot be used in Boc‑SPPS because the Fmoc group is base‑labile and incompatible with the HF or strong‑acid cleavage steps typical of Boc‑SPPS [1]. Conversely, Boc‑protected building blocks require HF or TFMSA for final resin cleavage, which is incompatible with acid‑sensitive peptide modifications [1].

Solid-Phase Peptide Synthesis Boc-SPPS Fmoc-SPPS Orthogonal Protection

Quantitative Post-Translational Reduction and Peptide Cyclization Efficiency – Genetic Encoding Advantage of the Azidoethyl-Tyrosine Scaffold

The free amino acid counterpart of Boc-L-Tyr(2-azidoethyl)-OH, O-2-azidoethyl-tyrosine, has been genetically encoded in E. coli and shown to undergo quantitative post‑translational reduction to O-2-aminoethyl-tyrosine in live bacterial cells [1]. When compared with para‑amino‑phenylalanine (another genetically encoded amino‑functionalized UAA), only the azidoethyl‑tyrosine‑derived construct achieved efficient peptide macrocyclization; para‑amino‑phenylalanine gave only partial cyclization [1]. The resulting 12‑mer cyclic peptide exhibited a 4.4‑fold enhancement in binding affinity for streptavidin (KD 5.1 μM vs. 22.4 μM for the acyclic counterpart) [1].

Genetic Code Expansion Unnatural Amino Acid Peptide Macrocyclization Intein-Mediated Cyclization

Azidoethyl Spacer Length Optimizes Triazole Bridge Geometry for Helix Stabilization vs. Shorter or Longer Spacers

When azido‑ and alkyne‑modified amino acids are placed at positions i and i+4 within an α‑helical peptide and subjected to CuAAC cyclization, the length of the resulting triazole bridge critically determines secondary structure ordering [1]. Published systematic studies on nonapeptide model systems demonstrate that triazole bridges comprising a total of 5 or 6 methylene groups (m+n = 5 or 6) produce a well‑ordered α‑helical conformation, whereas bridges with only 4 methylene groups (m+n = 4) or 7 methylene groups (m+n = 7) yield disordered structures [1][2]. The 2‑azidoethyl modification (–OCH₂CH₂N₃) contributes 2 methylene units (plus the oxygen atom) to the bridge, enabling the optimal 5–6 methylene total when paired with complementary alkyne amino acids bearing appropriate spacer lengths [2].

Peptide Stapling Helix Stabilization i-to-i+4 Cyclization Triazole Bridge

Dual Click Reactivity: CuAAC and SPAAC Compatibility vs. Alkyne-Only or Copper-Dependent Alternatives

The azido group in Boc-L-Tyr(2-azidoethyl)-OH is compatible with both copper‑catalyzed (CuAAC, second‑order rate constant k ~10–100 M⁻¹s⁻¹) and strain‑promoted (SPAAC, k ~1–60 M⁻¹s⁻¹ for DBCO) click chemistry modalities [1]. In contrast, terminal alkyne‑modified analogs such as Boc‑L‑Tyr(propargyl)‑OH are restricted to CuAAC, as terminal alkynes do not react appreciably with strained cyclooctynes under physiological conditions [1]. This dual reactivity allows the same azido‑modified peptide to be conjugated to alkyne‑bearing payloads in vitro (CuAAC, faster kinetics) or to DBCO/BCN‑bearing probes in live‑cell or in vivo settings (SPAAC, metal‑free) .

CuAAC SPAAC Copper-Free Click Chemistry Live-Cell Compatibility

IR Vibrational Reporter Capability – Azide as a Spectroscopic Probe Beyond Chemical Reactivity

The azido group exhibits a characteristic asymmetric stretching vibration at approximately 2100 cm⁻¹, a frequency that falls within a transparent window of the biological IR spectrum (1800–2500 cm⁻¹) where protein, water, and cellular components do not absorb [1]. This property enables azido‑modified amino acids—including Boc‑L‑Tyr(2‑azidoethyl)‑OH once deprotected and incorporated—to function as site‑specific vibrational reporters for studying local electrostatic environments, protein conformational dynamics, and binding events via IR spectroscopy [1]. In contrast, alkyne‑modified analogs (C≡C stretch ~2120 cm⁻¹) also exhibit IR reporter capability but lack the dual chemical functionality of the azide (click handle + masked amine). Unmodified Boc‑L‑Tyr‑OH lacks any IR‑active reporter group in the biological transparent window.

Infrared Spectroscopy Vibrational Reporter Azide Stretch Protein Dynamics

Optimal Procurement and Application Scenarios for Boc-L-Tyr(2-azidoethyl)-OH – Evidence-Backed Use Cases


Boc-SPPS of Clickable Peptides Requiring Post-Synthetic Dual Functionalization

When a peptide must first undergo bioorthogonal conjugation (e.g., fluorophore or drug attachment via CuAAC) and subsequently require a free amine for further derivatization, Boc‑L‑Tyr(2‑azidoethyl)‑OH is the reagent of choice. The azido group serves as the click handle, and after cycloaddition, a Staudinger reduction converts any residual azide or a separate azido‑modified residue to an amine [1]. This scenario is specifically enabled by the azide's dual functionality; alkyne‑modified building blocks cannot be reduced to an amine, and unmodified tyrosine lacks a reactive handle entirely [1]. The Boc protection ensures compatibility with Boc‑SPPS workflows commonly used for aggregation‑prone or long peptide sequences.

Genetically Encoded Peptide Macrocycle Libraries via Post-Translational Reduction

For discovery platforms using ribosomal synthesis of macrocyclic peptides in E. coli, the azidoethyl‑tyrosine scaffold—genetically incorporated and quantitatively reduced in vivo to the aminoethyl form—enables efficient intein‑mediated side‑chain‑to‑tail cyclization [2]. The Frost et al. (2016) study demonstrated that this strategy yields functional cyclic peptides with significantly enhanced target binding (KD 5.1 μM vs. 22.4 μM for acyclic) compared to alternative UAAs such as para‑amino‑phenylalanine, which gave only partial cyclization [2]. Purchasing the Boc‑protected precursor supports chemical synthesis of the aminoacyl‑tRNA synthetase substrate needed for genetic code expansion experiments.

Helix-Stabilized Stapled Peptides via i-to-i+4 Triazole Bridge Formation

When designing stapled α‑helical peptides, Boc‑L‑Tyr(2‑azidoethyl)‑OH provides the optimal azidoethyl spacer length to generate a 5–6 methylene triazole bridge when paired with a complementary alkyne‑modified amino acid at the i+4 position [3]. Published conformational studies confirm that this bridge length produces well‑ordered helical secondary structure, whereas shorter (4 methylene) or longer (7 methylene) bridges yield disordered conformations [3]. Researchers should select this building block specifically for i‑to‑i+4 stapling applications; for i‑to‑i+7 stapling across two helical turns, longer‑spacer analogs would be required.

Live-Cell Compatible Peptide Labeling via SPAAC Without Re-Synthesis

For projects requiring both in vitro characterization (CuAAC for rapid, high‑yield conjugation) and subsequent live‑cell or in vivo imaging (SPAAC for copper‑free, biocompatible labeling), Boc‑L‑Tyr(2‑azidoethyl)‑OH is the only single‑building‑block solution . The azide reacts efficiently with terminal alkynes under CuAAC conditions (k ~10–100 M⁻¹s⁻¹) and with DBCO/BCN reagents under SPAAC conditions (k ~1–60 M⁻¹s⁻¹) . Procuring the azido‑tyrosine building block at the synthesis stage precludes the need to re‑design and re‑synthesize the peptide with a different handle when transitioning from test‑tube to cellular experiments.

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